molecular formula C18H13Cl3N2O2 B2976805 4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene CAS No. 861208-86-8

4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene

Cat. No. B2976805
CAS RN: 861208-86-8
M. Wt: 395.66
InChI Key: AMWXJQNAKPNFTF-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene” is a chemical compound with the molecular formula C18H13Cl3N2O2 . Its molecular weight is 395.66702 .

Scientific Research Applications

Aromatic Substitutions and Rearrangements

Research into aromatic substitutions with rearrangements has shed light on the structural elucidation of chlorination products related to 1-naphthol derivatives. This foundational work by Mare and Suzuki (1968) has helped clarify the structures of various chlorinated 1-oxo-1,4-dihydro- and 1-oxo-1,2-dihydronaphthalenes through electrophilic substitution with rearrangement reactions, providing a base for further chemical transformations and applications in synthetic organic chemistry Mare & Suzuki, 1968.

Schiff Bases and Corrosion Inhibition

Schiff bases derived from naphthalene compounds have been studied for their corrosion inhibition potentials on mild steel surfaces, indicating their significance in materials science and engineering. The study by Elemike et al. (2017) explores two Schiff base ligands synthesized from reactions involving 4-hydroxybenzaldehyde and their high resistance in allowing electron flow across metal-electrolyte interfaces, highlighting their utility in protecting materials from corrosion Elemike et al., 2017.

Antibacterial and Antiproliferative Activities

The synthesis and characterization of metal(II) complexes with Schiff bases related to 3,4-dihydronaphthalen-1(2H)-one have shown promising antibacterial and antiproliferative activities. Research by Osowole (2012) demonstrates the broad-spectrum antibacterial activity against various pathogens and significant anticancer activity against colon carcinoma and breast adenocarcinoma cell lines, suggesting potential applications in medicinal chemistry and drug development Osowole, 2012.

Photoinduced Bond Cleavage

Investigations into the photochromic behavior of chlorinated dihydronaphthalenes offer insights into photoinduced bond cleavage mechanisms. The study by Hub et al. (1981) on the behavior of tetrachloro-1-oxo-1,4-dihydronaphthalene under various conditions reveals the formation of chloronaphthoxyl radicals, contributing to our understanding of photochemical processes and their applications in molecular sciences Hub et al., 1981.

properties

IUPAC Name

[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O2/c19-15-8-7-13(9-16(15)20)23-18(24)25-22-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-4,7-10H,5-6H2,(H,23,24)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWXJQNAKPNFTF-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.